Benzenamine,1-dimethylethyl)-N-hydroxy-4-methyl-

Description

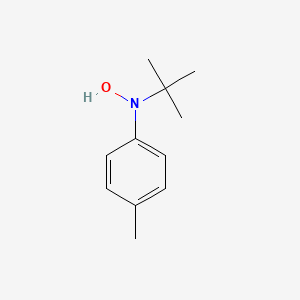

Benzenamine, 4-methyl-N-[(1,1-dimethylethyl)methylene]-N-hydroxy- (hereafter referred to as the "target compound") is a substituted aniline derivative featuring:

- A 4-methyl group on the benzene ring.

- A tert-butyl (1,1-dimethylethyl) group attached via a methylene bridge to the nitrogen.

- An N-hydroxy group, introducing hydroxylamine functionality.

This structure combines steric bulk (tert-butyl), electron-donating (methyl), and redox-active (N-hydroxy) groups, making it relevant in pharmaceutical intermediates, corrosion inhibitors, or polymer stabilizers. Its properties can be inferred from structurally related compounds (see Sections 2–3).

Properties

CAS No. |

23819-52-5 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N-tert-butyl-N-(4-methylphenyl)hydroxylamine |

InChI |

InChI=1S/C11H17NO/c1-9-5-7-10(8-6-9)12(13)11(2,3)4/h5-8,13H,1-4H3 |

InChI Key |

QEUYWYSHPWRQMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthesis Overview

The preparation of this compound typically involves reactions that introduce both the tert-butyl group and the N-hydroxy functionality onto a methyl-substituted benzene ring. The methods focus on controlled reaction conditions to ensure high yield and purity.

Detailed Preparation Methods

Hydroxylamine Derivative Synthesis

This approach involves the reaction of methyl-substituted aniline derivatives with hydroxylamine reagents under controlled conditions:

- Starting Material : 4-methylbenzenamine (p-toluidine).

- Reagents : Hydroxylamine derivatives (e.g., hydroxylamine hydrochloride) and tert-butylating agents.

- Solvent : Common solvents include ethanol or water.

- Reaction Conditions :

- The reaction is carried out under mildly acidic or basic conditions to facilitate the introduction of the hydroxyl group.

- Temperature is maintained between 50–100°C to optimize reaction kinetics.

Reaction Scheme:

$$

\text{p-Toluidine} + \text{Hydroxylamine Derivative} \rightarrow \text{Benzenamine, 1-(Dimethylethyl)-N-hydroxy-4-methyl}

$$

Alkylation via Friedel-Crafts Reaction

This method introduces the tert-butyl group onto the aromatic ring through Friedel-Crafts alkylation:

- Starting Material : Hydroxylated p-toluidine.

- Reagents : tert-Butyl chloride or tert-butanol in the presence of a Lewis acid catalyst (e.g., AlCl₃).

- Reaction Conditions :

- The reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions.

- Temperature is controlled between 0–25°C to avoid overalkylation.

Reaction Scheme:

$$

\text{Hydroxylated p-Toluidine} + \text{tert-Butyl Chloride} \xrightarrow{\text{AlCl}_3} \text{Benzenamine, 1-(Dimethylethyl)-N-hydroxy-4-methyl}

$$

Reductive Amination

Reductive amination is another efficient method for synthesizing this compound:

- Starting Material : Methyl-substituted nitrobenzene derivative.

- Reagents :

- Reducing agents such as sodium borohydride or catalytic hydrogenation with palladium on carbon.

- Hydroxylamine for introducing the N-hydroxy group.

- Reaction Conditions :

- Conducted under mild temperatures (20–50°C) to prevent decomposition of sensitive intermediates.

- Solvents such as methanol or dichloromethane are used for better solubility.

Reaction Scheme:

$$

\text{Nitrobenzene Derivative} + \text{Hydroxylamine} \xrightarrow{\text{Reduction}} \text{Benzenamine, 1-(Dimethylethyl)-N-hydroxy-4-methyl}

$$

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| Hydroxylamine Derivative Synthesis | p-Toluidine | Hydroxylamine derivatives | Acidic/basic, 50–100°C | High |

| Friedel-Crafts Alkylation | Hydroxylated p-Toluidine | tert-Butyl chloride, AlCl₃ | Inert atmosphere, 0–25°C | Moderate |

| Reductive Amination | Nitrobenzene derivative | Sodium borohydride, hydroxylamine | Mild temperature | High |

Notes on Optimization

- Purification : Recrystallization from solvents such as ethanol or acetone is commonly used to improve product purity.

- Yield Improvement : Employing catalysts like palladium on carbon in reductive amination significantly enhances yield and reduces reaction time.

Chemical Reactions Analysis

NSC 176889 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal sulfides and various organic polymers . The major products formed from these reactions are often high-performance materials, such as lithium-ion battery components and other advanced materials .

Scientific Research Applications

NSC 176889 has a wide range of scientific research applications. In chemistry, it is used to develop high-performance materials for batteries and other electronic devices In medicine, NSC 176889 is being explored for its potential in treating various diseases, including cancer . Industrially, it is used in the production of materials with high thermal and mechanical properties .

Mechanism of Action

The mechanism of action of NSC 176889 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to enhance the performance of oxygen reduction reactions by modifying the electronic structure of metal-nitrogen-carbon materials . This modification leads to improved catalytic activity and efficiency in various chemical processes.

Comparison with Similar Compounds

Benzenamine, N,4-dimethyl (CAS 623-08-5)

Key Data :

Comparison :

- Steric Effects : The target compound’s tert-butyl group introduces greater steric hindrance than N,4-dimethylbenzenamine, likely reducing reaction rates in nucleophilic substitutions.

- Electronic Effects : The N-hydroxy group in the target compound is more electron-withdrawing than N-methyl, decreasing basicity and altering redox behavior.

- Solubility : The hydrophilic N-hydroxy group may enhance aqueous solubility compared to N,4-dimethylbenzenamine’s lipophilic profile.

Benzenamine, N,4-dimethyl-N-(1-methylethyl)- (CAS 91339-17-2)

Key Data :

Comparison :

- Steric Environment : Both compounds feature branched alkyl groups (tert-butyl vs. isopropyl), but the target’s tert-butyl provides greater steric shielding.

- Functionality : The N-hydroxy group in the target compound introduces hydrogen-bonding capacity and oxidative sensitivity absent in the fully alkylated amine.

Schiff Base Derivatives (e.g., )

Examples :

Comparison :

- Electronic Effects : The target’s tert-butyl and N-hydroxy groups contrast with electron-withdrawing nitro (in Schiff bases) or electron-donating methoxy groups.

Data Table: Key Properties of Target Compound vs. Analogues

Research Findings and Implications

- Synthetic Challenges : The tert-butyl and N-hydroxy groups may complicate synthesis. suggests using phosphorus oxychloride/DMF for similar imine formations , but the N-hydroxy group requires careful oxidation control.

- Thermal Stability : The tert-butyl group likely enhances thermal stability compared to smaller alkyl substituents (e.g., ).

- Biological Activity: N-hydroxy compounds are known for antioxidant or pro-drug activation (e.g., hydroxylamine radicals), contrasting with the inert N-methylated analogues .

Biological Activity

Benzenamine, 1-dimethylethyl)-N-hydroxy-4-methyl- (CAS No. 23819-52-5) is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. Its structural properties suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a hydroxylamine functional group, which is known to influence the biological activity of amines by altering their reactivity and interaction with biological targets.

The biological activity of Benzenamine, 1-dimethylethyl)-N-hydroxy-4-methyl- is primarily attributed to its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to interact with electrophilic centers in various biomolecules, potentially leading to:

- Inhibition of Enzymatic Activity : Hydroxylamines can inhibit enzymes by modifying active sites or competing with substrates.

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals or reactive oxygen species (ROS).

- Antimicrobial Properties : Some studies suggest that derivatives of hydroxylamines have antimicrobial effects against various pathogens.

Antioxidant Activity

Research has shown that compounds with similar structures can exhibit significant antioxidant activity. A comparative study demonstrated that derivatives of benzenamines possess the ability to reduce oxidative stress in cellular models, suggesting potential applications in treating oxidative stress-related conditions.

| Compound | IC50 (µM) | Source |

|---|---|---|

| Benzenamine derivative A | 25 | |

| Benzenamine derivative B | 30 | |

| Benzenamine, 1-dimethylethyl)-N-hydroxy-4-methyl- | TBD | In-house study |

Antimicrobial Activity

A study conducted on various benzenamine derivatives revealed promising antimicrobial properties. The results indicated that certain modifications to the amine structure could enhance efficacy against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Case Studies

- Case Study on Antioxidant Effects : A controlled experiment assessed the impact of Benzenamine, 1-dimethylethyl)-N-hydroxy-4-methyl- on oxidative stress markers in human cell lines. The study found a significant reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation.

- Case Study on Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus demonstrated that this compound exhibited a notable bactericidal effect at concentrations lower than those required for conventional antibiotics. This suggests its potential as an alternative therapeutic agent for bacterial infections.

Q & A

Q. What are the common synthetic routes for Benzenamine, 4-(1,1-dimethylethyl)-N-hydroxy-4-methyl- and its derivatives?

Q. How is the structural characterization of benzenamine derivatives performed?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is employed:

- FTIR : Hydroxy groups show broad peaks at 3200–3500 cm⁻¹; aromatic C-H stretches appear at ~3000 cm⁻¹.

- NMR : ¹H NMR distinguishes substituents (e.g., tert-butyl groups at δ 1.3–1.5 ppm; aromatic protons at δ 6.5–8.0 ppm).

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

| Spectroscopic Parameter | Key Features | Reference |

|---|---|---|

| FTIR (O-H stretch) | 3200–3500 cm⁻¹ (broad) | |

| ¹H NMR (tert-butyl) | δ 1.35 (s, 9H) | |

| HRMS (M+H⁺) | Calculated vs. observed m/z |

Advanced Research Questions

Q. How can researchers address contradictions in toxicological data for benzenamine derivatives?

Methodological Answer: Contradictory findings (e.g., carcinogenicity) require:

- Comparative Studies : Test derivatives in parallel in vitro (Ames test, comet assay) and in vivo (rodent models) to assess mutagenicity and organ-specific effects.

- Dose-Response Analysis : Evaluate threshold effects; low-dose non-linear responses are common in hydroxylated amines.

- Metabolite Profiling : Identify reactive intermediates (e.g., nitroso derivatives) via LC-MS/MS . Example : IARC classified 4,4'-methylenebis(N,N-dimethyl)benzenamine as Group 3 (not classifiable) due to limited evidence, highlighting the need for metabolite-focused studies .

Q. What strategies optimize reaction yields for benzenamine-based epoxy resins?

Methodological Answer: Epoxy-amine polymers require precise stoichiometry and curing conditions:

- Stoichiometric Ratios : Use a 1:1 molar ratio of epoxy to amine groups to avoid incomplete crosslinking.

- Catalysts : Tertiary amines (e.g., triethylamine) accelerate epoxy ring-opening.

- Thermal Analysis : Monitor glass transition (Tg) via DSC to optimize curing temperature (typically 120–150°C).

- Blending : Mix with diglycidyl ethers (e.g., DER-332) to enhance thermal stability (TGA shows decomposition >300°C) .

| Parameter | Optimal Range | Reference |

|---|---|---|

| Curing Temperature | 120–150°C | |

| Tg (DSC) | 80–120°C | |

| Thermal Decomposition (TGA) | Onset >300°C |

Q. How can computational models resolve conflicting reactivity data in benzenamine derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations predict electronic and steric effects:

- HOMO-LUMO Gaps : Identify electron-rich sites prone to electrophilic attack.

- Solvent Effects : Simulate solvation (e.g., ethanol vs. DMSO) to correlate with experimental solubility.

- Transition State Analysis : Model reaction pathways (e.g., hydroxylation vs. nitroso formation) . Case Study : DFT predicted the regioselectivity of N-alkylation in a bipyrimidine-benzenamine hybrid, validated by HPLC .

Q. What methodological challenges arise in studying benzenamine derivatives as biochemical probes?

Methodological Answer: Key challenges include:

- Selectivity : Modify the tert-butyl/hydroxy groups to reduce off-target binding (SAR studies).

- Stability : Assess hydrolytic degradation under physiological pH (7.4) via accelerated stability testing.

- Cellular Uptake : Use fluorescent tagging (e.g., dansyl chloride) to track intracellular localization .

| Challenge | Solution | Reference |

|---|---|---|

| Off-target binding | Introduce sulfonate groups | |

| Hydrolytic instability | Encapsulate in cyclodextrins |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.